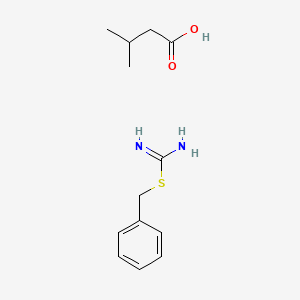
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a pentachloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene typically involves the chlorination of 4-ethylbenzene. The process includes multiple steps of chlorination under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by a nucleophile.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives where the chloro group is replaced by other functional groups.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the benzene ring.
Reduction: Products include partially or fully dechlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chloro and pentachloroethyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-(1-chloro-2-methylpropyl)benzene
- 1-Chloro-4-(chloromethyl)benzene
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is unique due to the presence of the pentachloroethyl group, which significantly alters its chemical properties compared to other similar compounds. This substitution pattern affects its reactivity, making it more versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
830-39-7 |
|---|---|
Molekularformel |
C8H4Cl6 |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
1-chloro-4-(1,1,2,2,2-pentachloroethyl)benzene |
InChI |
InChI=1S/C8H4Cl6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H |
InChI-Schlüssel |
SPCOQYQEUMJGBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



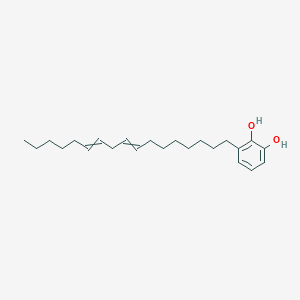
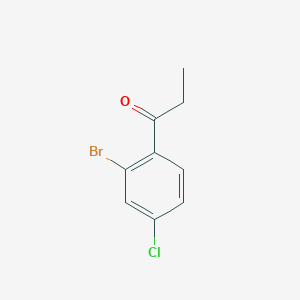

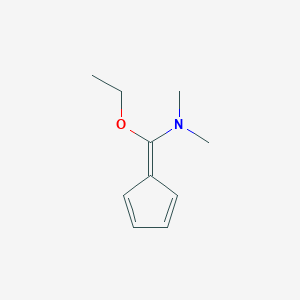
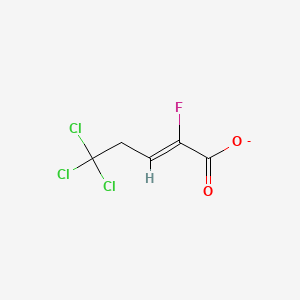
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
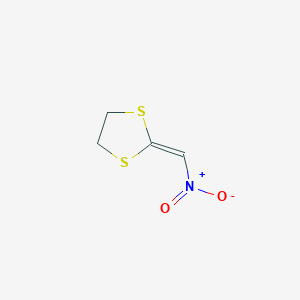

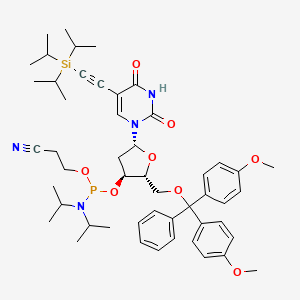
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
